molecular formula C33H26N4 B193154 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole CAS No. 124750-53-4

5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole

Cat. No. B193154
M. Wt: 478.6 g/mol
InChI Key: ZSBYTGRKIKIRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05153197

Procedure details

2-(p-Tolyl)benzonitrile (9.00 g), sodium azide (3.00 g), toluene (35 ml) and tributyltin chloride (16.4 g) were charged to a 250 ml round-bottomed flask equipped with mechanical stirrer, condenser with N2 inlet and thermometer, in a heating mantle. The mixture was heated to 110° C. and held for 70 hours. The mixture was diluted with 35 ml toluene and cooled to room temperature. 10N Sodium hydroxide (5.5 ml) and triphenylmethylchloride (13.5 g) were added and the mixture stirred 3 hours at room temperature. D.I. water (35 ml) and heptane (70 ml) were added and the resulting slurry cooled in an ice bath 1-1/2 hours. The mixture was vacuum filtered, washed 2×50 ml water and once with 50 ml (3/2, V/V) heptane/toluene, and dried in vacuo overnight at 40° C. Crude Yield=18.32 g, 82.2%. The crude product was dissolved in methylene chloride (200 ml) and washed 1× 52 ml 0.4N sodium hydroxide. The organic phase was gravity filtered, stripped on a rotary evaporator and the product reslurried with heptane (100 ml), filtered and dried in vacuo at 40° C. overnight. Overall Yield: 15.1 g, 68%. M.P.: 161°-162° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:15])[CH:6]=[CH:5][C:4]([C:7]2[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=2[C:9]#[N:10])=[CH:3][CH:2]=1.[N-:16]=[N+:17]=[N-:18].[Na+].C([Sn](Cl)(CCCC)CCCC)CCC.[OH-].[Na+].[C:36]1([C:42](Cl)([C:49]2[CH:54]=[CH:53][CH:52]=[CH:51][CH:50]=2)[C:43]2[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=2)[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1>C1(C)C=CC=CC=1.CCCCCCC.O>[C:36]1([C:42]([N:10]2[C:9]([C:8]3[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=3[C:4]3[CH:5]=[CH:6][C:1]([CH3:15])=[CH:2][CH:3]=3)=[N:18][N:17]=[N:16]2)([C:43]2[CH:44]=[CH:45][CH:46]=[CH:47][CH:48]=2)[C:49]2[CH:50]=[CH:51][CH:52]=[CH:53][CH:54]=2)[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C1=C(C#N)C=CC=C1)C
Name
Quantity
3 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
16.4 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
13.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
CCCCCCC
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture stirred 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirrer, condenser with N2 inlet
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the resulting slurry cooled in an ice bath 1-1/2 hours
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed 2×50 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with 50 ml (3/2, V/V) heptane/toluene, and dried in vacuo overnight at 40° C
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in methylene chloride (200 ml)
WASH
Type
WASH
Details
washed 1× 52 ml 0.4N sodium hydroxide
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
stripped on a rotary evaporator
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
70 h
Name
Type
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=NN=C1C1=C(C=CC=C1)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.